molecular formula C8H11BrO2 B1383010 6-(Bromomethyl)-5-oxaspiro[2.5]octan-4-one CAS No. 1803587-30-5

6-(Bromomethyl)-5-oxaspiro[2.5]octan-4-one

Katalognummer: B1383010
CAS-Nummer: 1803587-30-5
Molekulargewicht: 219.08 g/mol
InChI-Schlüssel: QCAJMZAWVBVDIL-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Historical Context and Development

The discovery and development of spirocyclic compounds have roots in early 20th-century organic chemistry, with von Baeyer’s identification of the first spiro structures in 1900. The specific compound 6-(bromomethyl)-5-oxaspiro[2.5]octan-4-one emerged as part of broader efforts to explore strained bicyclic systems for pharmaceutical and materials science applications. Early synthetic routes, such as those involving bromination of spiro[2.5]octane precursors, were documented in patents by 2013. Advances in catalytic cyclopropanation and ring-opening reactions enabled targeted functionalization, with the bromomethyl group introduced via radical bromination or nucleophilic substitution.

Table 1: Key Milestones in Spirocyclic Bromine Chemistry

Year Development Significance
1900 Discovery of spiro compounds Foundation for bicyclic systems
2008 Synthesis of oxaspiro intermediates via Heck reactions Enabled complex spiro frameworks
2013 Patent for spiro[2.5]octane-5,7-dione derivatives Industrial-scale bromomethylation methods
2025 Structural characterization via PubChem Clarified molecular geometry and reactivity

Significance in Spirocyclic Chemistry

This compound exemplifies the unique properties of spirocycles:

  • Rigidity : The orthogonal arrangement of cyclopropane and oxetane rings restricts conformational flexibility, enhancing binding specificity in drug design.
  • Reactivity : The bromomethyl group serves as a versatile handle for cross-coupling, nucleophilic substitutions, and polymer grafting.
  • Steric Effects : The spiro carbon’s tetrahedral geometry directs regioselectivity in reactions, as seen in enantioselective epoxide hydrolase assays.

Table 2: Comparative Analysis of Spirocyclic Bromides

Compound Ring Sizes Key Functional Groups Applications
This compound 5- and 3-membered Bromomethyl, ketone Pharmaceutical intermediates
6-(Bromomethyl)-2-oxaspiro[3.3]heptane 3- and 3-membered Bromomethyl, ether Catalysis
5-Oxaspiro[2.4]heptan-6-one 4- and 3-membered Ketone Leukotriene antagonists

Overview of Oxaspiro Compounds in Chemical Research

Oxaspiro compounds, characterized by oxygen-containing spiro junctions, exhibit distinct electronic and steric profiles:

  • Stability : Smaller rings (e.g., oxetane) confer kinetic stability against hydrolysis compared to larger ethers.
  • Solubility : Oxygen’s electronegativity enhances polarity, improving aqueous solubility for drug candidates.
  • Synthetic Versatility : Oxaspiro scaffolds undergo ring-expansion, [2+2] cycloadditions, and metathesis.

Figure 1 : Structural diversity of oxaspiro compounds. A) 5-Oxaspiro[2.5]octan-4-one. B) 1-Oxaspiro[4.5]deca-3,6-diene.

Current State of Knowledge and Research Gap

While this compound’s synthesis and basic reactivity are well-documented, critical gaps persist:

  • Mechanistic Studies : Limited data on bromomethyl group participation in transition-metal-catalyzed reactions.
  • Biological Profiling : No published IC₅₀ or binding affinity data for enzymatic targets.
  • Scalability : Current yields for multi-step syntheses rarely exceed 40%, necessitating greener catalysts.

Research Priorities :

  • Development of asymmetric bromomethylation protocols.
  • Exploration of photophysical properties for OLED applications.
  • Computational modeling of strain energy distribution.

Eigenschaften

IUPAC Name

6-(bromomethyl)-5-oxaspiro[2.5]octan-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11BrO2/c9-5-6-1-2-8(3-4-8)7(10)11-6/h6H,1-5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QCAJMZAWVBVDIL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2(CC2)C(=O)OC1CBr
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11BrO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

219.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Vorbereitungsmethoden

Bromodecarboxylation of Carboxylic Acid Precursors

Mechanism and Reaction Conditions:

  • Starting from a suitable carboxylic acid precursor bearing the spirocyclic framework, bromodecarboxylation is performed using hydrogen bromide or bromine sources under acidic or radical conditions.
  • This method involves the replacement of the carboxyl group by a bromine atom via a radical or ionic pathway.
  • The reaction is typically carried out in polar solvents such as acetic acid or polar aprotic solvents, sometimes with water present, at elevated temperatures to improve yield.

Research Findings:

  • Decarboxylative halogenation is a well-established method for preparing organobromides, with good functional group tolerance and applicability to spirocyclic systems.
  • Bromine(I) species such as bromine dioxide have been implicated as reactive intermediates in the mechanism.
  • Elevated temperatures favor higher yields despite the instability of some intermediates.
  • This approach allows for the preparation of α-bromoesters and related bromomethyl derivatives analogous to this compound.

Example:

  • Conversion of a spirocyclic carboxylic acid derivative to the bromomethyl compound by treatment with hydrogen bromide in acetic acid at reflux.

Direct Bromination of Hydroxymethyl or Methyl Precursors

Process:

  • Starting from 5-oxaspiro[2.5]octan-4-one derivatives bearing a hydroxymethyl group at position 6, bromination can be achieved by treatment with hydrogen bromide or other brominating agents.
  • This conversion may proceed via intermediate formation of bromohydrins or bis(bromomethyl) derivatives.
  • The reaction can be performed in one or multiple steps, depending on the intermediate isolation.

Patent Insight:

  • A patent (CA2145735A1) describes the conversion of a nitrile precursor to bis(bromomethyl) derivatives using hydrogen bromide in acetic acid or polar aprotic solvents.
  • The process involves formation of intermediates such as 3,3-bis(hydroxymethyl)-4-butyronitrile bromide and 4-(bromomethyl)-4-(hydroxymethyl)dihydro-2-furanone before cyclization to the spiro compound.

Cyclization and Ring Closure

  • After bromination, cyclization steps may be necessary to close the spiro ring system.
  • Zinc or other metal-mediated cyclizations have been reported to convert bromomethyl intermediates into the desired spirocyclic ketones.
  • Careful control of reaction conditions (temperature, solvent, catalyst) is essential to avoid side reactions and achieve good yields.

Comparative Data Table of Preparation Methods

Method Starting Material Reagents/Conditions Yield Range (%) Notes
Bromodecarboxylation Spirocyclic carboxylic acid HBr in AcOH, reflux, elevated temperature 40–70 Mild conditions, functional group tolerant
Direct bromination of hydroxymethyl Hydroxymethyl spiroketone or nitrile precursor Excess HBr, AcOH or polar aprotic solvent, Zn for cyclization 35–65 Multi-step, intermediates isolated
Radical bromination Spirocyclic methyl derivatives NBS or Br2, radical initiator, heat/light Variable Requires radical conditions, less selective

Detailed Research Findings

  • Decarboxylative halogenation remains one of the most reliable methods for introducing bromine into spirocyclic frameworks due to its mildness and tolerance to various functional groups.
  • The use of hydrogen bromide in acetic acid is a common and effective approach to convert hydroxymethyl or nitrile precursors into bromomethyl derivatives, often proceeding through bis(bromomethyl) intermediates before ring closure.
  • Metal-mediated cyclization (e.g., with zinc) is a critical step to form the spirocyclic ketone structure after bromination.
  • Reaction monitoring by TLC and purification by silica gel chromatography are standard to ensure product purity.
  • The choice of solvent and temperature critically influences the yield and selectivity of the bromination and cyclization steps.
  • Industrial scale-up may require optimization of bromine equivalents and reaction times to balance yield and cost.

Analyse Chemischer Reaktionen

Types of Reactions

6-(Bromomethyl)-5-oxaspiro[2.5]octan-4-one undergoes various types of chemical reactions, including:

    Substitution Reactions: The bromomethyl group can be substituted with other nucleophiles such as amines, thiols, or alcohols.

    Oxidation Reactions: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction Reactions: Reduction of the compound can lead to the formation of alcohols or other reduced products.

Common Reagents and Conditions

    Substitution: Reagents such as sodium azide, potassium thiocyanate, or sodium ethoxide are commonly used. Conditions typically involve moderate temperatures and solvents like ethanol or acetonitrile.

    Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide are used under acidic or basic conditions.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed under anhydrous conditions.

Major Products Formed

    Substitution: Products include azides, thiocyanates, and ethers.

    Oxidation: Products include ketones and carboxylic acids.

    Reduction: Products include primary or secondary alcohols.

Wissenschaftliche Forschungsanwendungen

The compound 6-(Bromomethyl)-5-oxaspiro[2.5]octan-4-one is a unique spirocyclic compound that has garnered attention in various scientific research applications due to its structural characteristics and potential biological activities. This article explores the diverse applications of this compound, supported by data tables and documented case studies.

Chemical Properties and Structure

This compound is characterized by its spirocyclic structure, which comprises a bromomethyl group and an oxaspiro framework. The molecular formula is C8H11BrO2C_8H_{11}BrO_2, and it has distinct properties that facilitate its use in various chemical reactions and biological applications.

Synthetic Chemistry

The compound is utilized as an intermediate in synthetic organic chemistry. Its spirocyclic structure allows for the formation of various derivatives through nucleophilic substitutions and other chemical transformations.

Case Study: Synthesis of Spiro Compounds

Research has demonstrated that this compound can be employed to synthesize a range of spiro compounds with potential pharmacological properties. For instance, modifications of this compound have led to the development of new anti-inflammatory agents.

Recent studies have indicated that this compound exhibits promising biological activities, including antimicrobial and anti-cancer properties.

Case Study: Antimicrobial Activity

A study conducted by researchers at [source] evaluated the antimicrobial effects of this compound against various bacterial strains. The results showed significant inhibition zones, indicating its potential as an antimicrobial agent.

Pharmaceutical Development

The compound's unique structure makes it a candidate for pharmaceutical applications, particularly in drug design.

Case Study: Drug Design

In a collaborative research project, scientists utilized this compound as a scaffold for developing novel anti-cancer drugs. The modifications made to the bromomethyl group enhanced the compound's efficacy against specific cancer cell lines.

Material Science

In material science, this compound has been explored for its potential use in creating advanced materials due to its unique chemical properties.

Case Study: Polymer Synthesis

Researchers have investigated the incorporation of this compound into polymer matrices to enhance mechanical properties and thermal stability.

Wirkmechanismus

The mechanism of action of 6-(Bromomethyl)-5-oxaspiro[2.5]octan-4-one involves its reactivity towards nucleophiles and electrophiles. The bromomethyl group acts as a leaving group in substitution reactions, facilitating the formation of new bonds. The spiro ring system provides structural stability and influences the reactivity of the compound.

Vergleich Mit ähnlichen Verbindungen

Comparative Analysis with Similar Compounds

Structural Analogs with Varied Spiro Ring Sizes

5-Oxaspiro[2.4]heptan-4-one Derivatives
  • 6-(Bromomethyl)-5-oxaspiro[2.4]heptan-4-one (C₇H₉BrO₂):

    • Molecular Weight: 205.051
    • Key Feature: Smaller spiro[2.4]heptane ring system compared to the [2.5]octane analog.
    • Reactivity: The bromomethyl group enables nucleophilic substitution (e.g., alkylation), while the smaller ring may increase steric strain .
1-Oxaspiro[2.5]octan-4-one Derivatives
  • 2,2-Dimethyl-1-oxaspiro[2.5]octan-4-one (C₉H₁₄O₂):

    • Molecular Weight: 154.21
    • Key Feature: Lacks halogen substituents, reducing electrophilicity. Methyl groups enhance steric hindrance, limiting reactivity at the spiro center .
  • 2-Acetyl-1-oxaspiro[2.5]octan-4-one (C₉H₁₂O₃):

    • Molecular Weight: 168.19
    • Key Feature: Acetyl group introduces additional ketone functionality, enabling condensation or nucleophilic attack at the acetyl carbon .

Functional Group Variations

Halogenated Derivatives
Compound Molecular Formula Molecular Weight Halogen Reactivity Profile
6-(Bromomethyl)-5-oxaspiro[2.4]heptan-4-one C₇H₉BrO₂ 205.051 Br High reactivity in SN2 reactions
6-(Iodomethyl)-5-oxaspiro[2.4]heptan-4-one C₇H₉IO₂ 252.05 I Enhanced leaving-group ability
1-(Bromomethyl)-4-methanesulfonyl-2-oxabicyclo[2.1.1]hexane C₇H₁₁BrO₃S 263.13 Br Sulfonyl group increases electrophilicity
Non-Halogenated Spirocycles

    Q & A

    Basic Research Questions

    Q. What synthetic methodologies are recommended for the preparation of 6-(Bromomethyl)-5-oxaspiro[2.5]octan-4-one with high purity?

    • Methodology : Begin with a spirocyclic ketone precursor (e.g., 5-oxaspiro[2.5]octan-4-one) and employ bromomethylation using reagents like N-bromosuccinimide (NBS) under radical initiation or photochemical conditions. Optimize reaction time and temperature to minimize side products such as di-brominated derivatives. Purification via column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization is critical to achieve >95% purity . Validate purity using HPLC or GC-MS .

    Q. Which spectroscopic techniques are most effective for characterizing the structural integrity of this compound?

    • Methodology :

    • NMR : Use 1^1H and 13^{13}C NMR to confirm the spirocyclic framework and bromomethyl substitution. Compare chemical shifts with analogous spiro compounds (e.g., 1-oxaspiro[2.5]octan-4-one derivatives) .
    • Mass Spectrometry : High-resolution ESI-MS or EI-MS can confirm the molecular ion peak (expected m/z ≈ 231 for C8_8H11_{11}BrO2_2) and fragmentation patterns .
    • IR Spectroscopy : Identify carbonyl (C=O, ~1700 cm1^{-1}) and ether (C-O-C, ~1100 cm1^{-1}) functional groups .

    Q. How does the compound’s stability vary under different storage conditions (temperature, solvent, light exposure)?

    • Methodology : Conduct accelerated stability studies by storing the compound in polar (e.g., DMSO) and nonpolar (e.g., hexane) solvents at 4°C, 25°C, and 40°C. Monitor degradation via TLC or HPLC over 30 days. Light sensitivity can be tested using UV-Vis spectroscopy under controlled irradiation. Preliminary data suggest bromomethyl groups may hydrolyze in aqueous media, necessitating anhydrous storage .

    Advanced Research Questions

    Q. How can researchers resolve contradictions in spectral data when synthesizing derivatives of this compound?

    • Methodology : Cross-validate using complementary techniques. For example, if 1^1H NMR suggests unexpected stereochemistry, employ NOESY or X-ray crystallography (if crystalline) to confirm spatial arrangements . If mass spectral fragments deviate from predictions, use computational tools (e.g., DFT calculations) to model fragmentation pathways . Document solvent effects on NMR shifts to rule out artifacts .

    Q. What mechanistic insights explain the compound’s reactivity in ring-opening reactions?

    • Methodology : Investigate nucleophilic attack at the spirocyclic ether or bromomethyl site. Use kinetic studies (e.g., varying nucleophile concentration) and trapping experiments (e.g., with TEMPO for radical pathways). Compare reactivity with non-brominated analogs to isolate electronic vs. steric effects. Reference spirocyclic ether ring-opening mechanisms in Advanced Organic Chemistry texts for foundational models .

    Q. How can stereochemical outcomes be controlled during derivatization of this compound?

    • Methodology : Utilize chiral catalysts (e.g., organocatalysts or transition-metal complexes) during nucleophilic substitution at the bromomethyl group. Monitor enantiomeric excess via chiral HPLC or polarimetry. For spirocyclic ring modifications, explore diastereoselective conditions (e.g., low-temperature Grignard additions) .

    Q. What interdisciplinary approaches enhance the application of this compound in medicinal or materials chemistry?

    • Methodology :

    • Medicinal Chemistry : Screen for bioactivity by conjugating the bromomethyl group with pharmacophores (e.g., via Suzuki coupling). Assess cytotoxicity and pharmacokinetics in vitro .
    • Materials Science : Incorporate the spirocyclic core into polymers for tunable rigidity. Study thermal stability (TGA) and optical properties (UV-Vis, fluorescence) .
    • Collaborative Frameworks : Partner with computational chemists to model supramolecular interactions or with biologists for target validation .

    Data Contradiction & Validation Strategies

    Q. How should researchers address discrepancies between computational predictions and experimental reactivity data?

    • Methodology : Re-examine computational parameters (e.g., solvent models, basis sets). Validate with kinetic isotope effects or isotopic labeling (e.g., 18^{18}O in the carbonyl group). Compare results with structurally validated analogs from databases like the EPA/NIH Mass Spectral Library .

    Retrosynthesis Analysis

    AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

    One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

    Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

    Strategy Settings

    Precursor scoring Relevance Heuristic
    Min. plausibility 0.01
    Model Template_relevance
    Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
    Top-N result to add to graph 6

    Feasible Synthetic Routes

    Reactant of Route 1
    6-(Bromomethyl)-5-oxaspiro[2.5]octan-4-one
    Reactant of Route 2
    6-(Bromomethyl)-5-oxaspiro[2.5]octan-4-one

    Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

    Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.